5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Overview
Description
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrrolo[3,4-d]isoxazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]isoxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Substitution Reactions: Introduction of the 4-chlorophenyl, 4-methoxyphenyl, and phenyl groups through substitution reactions. These reactions often involve the use of reagents such as halides, organometallic compounds, and base catalysts.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, toluene
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups may confer distinct reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-19-13-7-15(8-14-19)21-20-22(31-27(21)18-5-3-2-4-6-18)24(29)26(23(20)28)17-11-9-16(25)10-12-17/h2-14,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSVBCPLATMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)ON2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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